(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide
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Overview
Description
(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide is a chiral compound with significant potential in various scientific fields. This compound features a benzyloxy group, a hydroxy group, and a trifluorophenyl group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the asymmetric hydrogenation of a suitable precursor, followed by a stereoselective Hofmann rearrangement . The reaction conditions often include the use of catalysts such as nickel or palladium, and reagents like hydrogen gas under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include chromium trioxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.
Scientific Research Applications
(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of (S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with active site residues. The trifluorophenyl group enhances the compound’s stability and binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid: This compound is a key intermediate in the synthesis of sitagliptin phosphate.
2,4,5-Trifluorophenylacetic Acid: Used as an additive for perovskite solar cells and as a synthesis intermediate for active pharmaceutical ingredients.
Uniqueness
(S)-N-(benzyloxy)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanamide is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications, from chemical synthesis to biological research.
Properties
Molecular Formula |
C17H16F3NO3 |
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Molecular Weight |
339.31 g/mol |
IUPAC Name |
(3S)-3-hydroxy-N-phenylmethoxy-4-(2,4,5-trifluorophenyl)butanamide |
InChI |
InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(22)8-17(23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,22H,6,8,10H2,(H,21,23)/t13-/m0/s1 |
InChI Key |
GAARSSHFSQQEGX-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CONC(=O)C[C@H](CC2=CC(=C(C=C2F)F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CC(CC2=CC(=C(C=C2F)F)F)O |
Origin of Product |
United States |
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